molecular formula C11H11F3OS B14073710 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14073710
M. Wt: 248.27 g/mol
InChI Key: ONNVCTCROXTSEN-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a phenyl ring bearing a methylthio (-SMe) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position.

Preparation Methods

The synthesis of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)-4-(trifluoromethyl)benzaldehyde.

    Reaction Conditions: The key reaction involves the condensation of the benzaldehyde derivative with a suitable ketone, such as propanone, under acidic or basic conditions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is a chemical compound with potential applications across various scientific fields. Its unique molecular structure, featuring trifluoromethyl and methylthio groups attached to a phenyl ring, contributes to its distinct chemical properties, making it valuable for specific applications.

Potential Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of this compound are not available in the search results, the potential applications can be inferred from its structural features and the applications of structurally similar compounds.

Organic Synthesis

  • The compound can be used to synthesize derivatives with modified functional groups, expanding its utility in organic chemistry.
  • It may serve as an intermediate in synthesizing more complex molecules with desired properties.

Pharmaceuticals

  • The compound's biological activity has been explored, suggesting it may act as an enzyme inhibitor or a probe in biological pathways due to its ability to interact with specific molecular targets.
  • The trifluoromethyl and methylthio groups play crucial roles in modulating the compound’s reactivity and binding affinity, influencing various biochemical pathways.

Materials Science

  • The compound may be used in developing new materials with specific properties.
  • The presence of trifluoromethyl and methylthio groups can contribute to unique material characteristics.

Interaction Studies

  • This compound can be used in studies focusing on its biochemical interactions with enzymes or receptors to elucidate its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one involves interactions with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The specific pathways affected depend on the biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter molecular properties. Key comparisons include:

1-(4-(Trifluoromethyl)phenyl)propan-1-one

  • Molecular Weight : ~218.13 g/mol (C₁₀H₉F₃O).
  • Key Data: Exhibits higher lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability in pharmacological contexts .

1-(3-(Methylthio)phenyl)propan-2-one

  • Structure : SMe at the 3-position; ketone at position 2.
  • Molecular Weight : 180.27 g/mol (C₁₀H₁₂OS).
  • Key Data : The methylthio group increases nucleophilic susceptibility at the sulfur atom, enabling thioether oxidation or alkylation reactions .

1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one

  • Structure : Two CF₃ groups at 2- and 3-positions.
  • Molecular Weight : ~304.13 g/mol (C₁₁H₇F₆O).
  • Key Data: Enhanced steric hindrance and electron-withdrawing effects reduce reactivity in nucleophilic aromatic substitution compared to mono-CF₃ analogs .

Physicochemical and Spectral Properties

Comparative spectral data (IR, NMR, MS) for phenyl-propan-1-one derivatives reveal trends:

  • Trifluoromethyl groups : Strong C-F stretching vibrations at 1100–1250 cm⁻¹ (IR) and distinct ¹⁹F NMR signals near -60 to -70 ppm .
  • Methylthio groups : S-CH₃ protons resonate at δ 2.4–2.6 ppm in ¹H NMR, with sulfur oxidation leading to sulfoxide/sulfone byproducts .

Biological Activity

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound notable for its unique structural features, including a trifluoromethyl group and a methylthio group attached to a phenyl ring. This compound belongs to the class of ketones and has garnered attention in medicinal chemistry due to its potential therapeutic properties and biological activities.

  • Molecular Formula : C11H11F3OS
  • Molecular Weight : 248.27 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCC(=O)C1=C(C=C(C=C1)SC)C(F)(F)F

The presence of both trifluoromethyl and methylthio groups enhances the compound's reactivity, allowing it to interact with various biological molecules, including enzymes and receptors. This interaction can modulate numerous biological processes, making it a candidate for further pharmacological studies.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, influencing signaling pathways within cells.

The trifluoromethyl group is known to enhance binding affinity due to its unique electronic properties, which can significantly affect the compound's overall biological activity .

Antiproliferative Effects

Studies have highlighted the antiproliferative effects of similar compounds in cancer cell lines. For instance, compounds with structural similarities have shown significant in vitro activity against MCF-7 breast cancer cells. The mechanism often involves destabilizing tubulin, which is crucial for cell division .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey DifferencesBiological Activity
1-(3-(Methylthio)phenyl)propan-1-oneLacks the trifluoromethyl groupReduced reactivity
1-(3-(Trifluoromethyl)phenyl)propan-1-oneLacks the methylthio groupDifferent interaction profile
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-oneDifferent substitution pattern on the aromatic ringVaries in binding affinity

The combination of both functional groups in this compound imparts distinct chemical properties that enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation.
  • Interaction studies revealed that the compound could influence specific molecular targets involved in cancer progression.

One study indicated that compounds with similar structures showed promising results in inhibiting tumor growth in various cancer types, suggesting that this compound may share these beneficial effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, similar propan-1-one derivatives were prepared using Grubbs-2 catalysts (yields: 54–87%) under inert conditions with DIPEA as a base . Key parameters include solvent choice (e.g., toluene or ethanol), temperature (reflux vs. room temperature), and stoichiometric ratios. Purification via flash chromatography (hexane/EtOAc gradients) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Use a combination of FT-IR (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C), and HRMS for molecular ion confirmation. For structural analogs, aromatic protons in the 6.5–8.0 ppm range and methylthio (-SMe) protons at δ ~2.5 ppm in ¹H NMR are diagnostic . Cross-validate with microanalysis for elemental composition.

Q. How do the methylthio and trifluoromethyl substituents influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to specific positions, while the methylthio group (-SMe) acts as a weak electron donor. Computational modeling (e.g., DFT) can predict charge distribution and regioselectivity in reactions. Compare with analogs like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one, where substituents alter reaction pathways .

Advanced Research Questions

Q. What computational approaches are recommended to model the ketone group’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for reactivity hotspots. Tools like Gaussian or ORCA can simulate transition states for reactions such as nucleophilic additions. Reference PubChem’s InChI and SMILES data (e.g., InChIKey: RAUJQFHKDGRYKG for structural analogs) to build accurate models .

Q. How can researchers design assays to evaluate the compound’s biological activity, and what controls are essential?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases or cytochrome P450) using fluorescence-based assays or SPR. Include positive controls (e.g., known inhibitors) and assess cytotoxicity via MTT assays. For analogs like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, trifluoromethyl groups enhance metabolic stability, making them suitable for in vitro studies .

Q. What strategies resolve contradictions in reported reaction yields or selectivity for derivatives of this compound?

  • Methodological Answer : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For instance, Grubbs-2 catalysts improved yields in cyclopropane derivatives vs. traditional acids . Use design of experiments (DoE) to isolate variables like temperature or reagent purity.

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) in buffers (pH 1–13) and UV light. Monitor via HPLC-MS; trifluoromethyl groups resist hydrolysis, but methylthio may oxidize to sulfoxide. For analogs like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, phenolic OH groups increase susceptibility to oxidation .

Q. What chromatographic techniques are optimal for separating enantiomers or diastereomers of this compound?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) and hexane/IPA mobile phases. For diastereomers, normal-phase silica columns with gradient elution (e.g., 95:5 hexane/EtOAc) are effective, as demonstrated for 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace traditional solvents (toluene) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. Explore catalyst recycling (e.g., immobilized Lewis acids) and microwave-assisted reactions to reduce energy use, as seen in Friedel-Crafts acylation of similar ketones .

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS/c1-3-9(15)7-4-5-8(11(12,13)14)10(6-7)16-2/h4-6H,3H2,1-2H3

InChI Key

ONNVCTCROXTSEN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)SC

Origin of Product

United States

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